1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C30H35N3O212. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s often used to improve the bioavailability of drug compounds12.Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate substituted indole with a suitable piperazine derivative. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis12.Chemical Reactions Analysis
Again, without specific literature sources, it’s difficult to provide a detailed chemical reactions analysis. However, compounds containing piperazine rings are generally quite reactive and can undergo a variety of chemical transformations12.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, this compound likely has a relatively high molecular weight (469.6178 g/mol12) and may be quite lipophilic due to the presence of multiple aromatic rings12.Scientific Research Applications
Chemical Structure and Synthesis
Research on compounds with similar structures has focused on their synthesis and the crystal structure analysis. For example, studies on related piperazine derivatives have elucidated their crystal structures and provided insight into their chemical properties. The analysis of 1-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-3-buten-2-ol revealed an almost planar amide moiety due to conjugation with the carbonyl group, showcasing the importance of intermolecular hydrogen interactions (Miyata et al., 2004).
Pharmacological Evaluation
Several studies have explored the pharmacological properties of compounds with similar chemical structures, focusing on their potential therapeutic applications. Research on novel derivatives of piperazine, such as 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, has investigated their antidepressant and antianxiety activities, highlighting the diverse pharmacological potential of these compounds (Kumar et al., 2017).
Safety And Hazards
The safety and hazards associated with a compound depend on a variety of factors including its reactivity, toxicity, and potential for abuse. Without specific information, it’s difficult to provide a detailed safety and hazards analysis12.
Future Directions
The future directions for research into this compound would likely depend on its intended use. If it’s a new drug candidate, future research might focus on improving its pharmacokinetic properties, studying its mechanism of action, and conducting clinical trials12.
properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O2/c1-23-12-13-28-27(20-23)29(24-8-4-2-5-9-24)30(25-10-6-3-7-11-25)33(28)22-26(35)21-32-16-14-31(15-17-32)18-19-34/h2-13,20,26,34-35H,14-19,21-22H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHDRDKHVCODEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCN(CC5)CCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol |
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